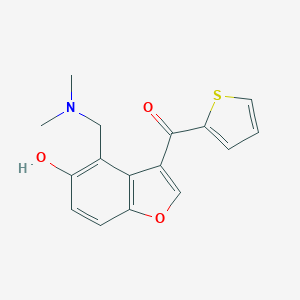![molecular formula C20H17BrN2O6S B421347 Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B421347.png)
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom at the 6th position of the benzothiophene ring.
Ethoxylation: Addition of an ethoxy group at the 7th position.
Amidation: Formation of the amide bond with 4-nitrobenzoyl chloride.
Esterification: Formation of the ethyl ester at the 3rd position of the benzothiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of different compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where benzothiophene derivatives have shown efficacy.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- Ethyl 6-bromo-7-methoxy-2-({4-nitrobenzoyl}amino)-1-benzothiophene-3-carboxylate
- Ethyl 6-chloro-7-ethoxy-2-({4-nitrobenzoyl}amino)-1-benzothiophene-3-carboxylate
- Ethyl 6-bromo-7-ethoxy-2-({4-aminobenzoyl}amino)-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate is unique due to the specific combination of functional groups and their positions on the benzothiophene ring. This unique structure may confer distinct biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C20H17BrN2O6S |
|---|---|
分子量 |
493.3g/mol |
IUPAC 名称 |
ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O6S/c1-3-28-16-14(21)10-9-13-15(20(25)29-4-2)19(30-17(13)16)22-18(24)11-5-7-12(8-6-11)23(26)27/h5-10H,3-4H2,1-2H3,(H,22,24) |
InChI 键 |
ROMDWOHKWJHXBB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
规范 SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421266.png)
![methyl {6-methyl-1-[(1-phenylethyl)amino]-1,2,3,4-tetrahydro-9H-carbazol-9-yl}acetate](/img/structure/B421267.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B421268.png)

![5-Methylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B421270.png)
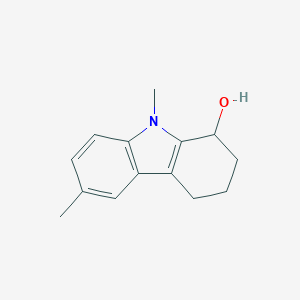
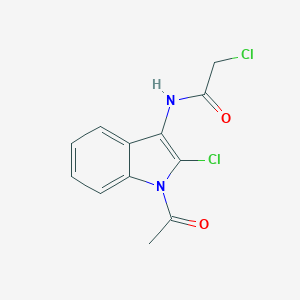
![2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421274.png)
![N-Acetyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B421275.png)
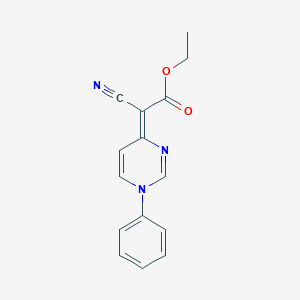
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421280.png)
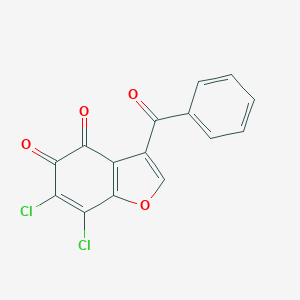
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B421283.png)
